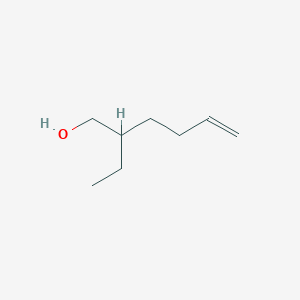

2-Ethylhex-5-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylhex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylhex-5-en-1-ol is an organic compound characterized by a primary alcohol functional group, an ethyl branch at the second carbon, and a terminal double bond at the fifth position.[1][2][3] Its structure, featuring a stereocenter at C2, makes it a chiral molecule with (R) and (S) enantiomers. Chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. While this specific alcohol is commercially available, information regarding its synthesis is scarce in scientific literature. This guide aims to fill this gap by proposing a robust synthetic route.

Proposed Synthesis Pathway: Grignard Reaction

The most logical and efficient method for the synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound.[4][5][6] For the synthesis of this compound, the reaction would proceed between butanal and the Grignard reagent derived from 4-bromo-1-butene (3-butenylmagnesium bromide).

Reaction Scheme:

Hypothetical Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of racemic this compound based on standard Grignard reaction procedures.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Bromo-1-butene

-

Butanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under an inert atmosphere.

-

Magnesium turnings (1.1 eq.) are placed in the flask with a small crystal of iodine.

-

A solution of 4-bromo-1-butene (1.0 eq.) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Butanal:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of butanal (1.0 eq.) in anhydrous diethyl ether or THF is added to the dropping funnel.

-

The butanal solution is added dropwise to the cooled Grignard reagent with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

-

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data for the proposed synthesis. Please note that these are estimated values based on typical Grignard reactions and would need to be confirmed experimentally.

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 1.1 eq. |

| 4-Bromo-1-butene | 1.0 eq. |

| Butanal | 1.0 eq. |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether or THF |

| Grignard Formation Temp. | Reflux |

| Grignard Addition Temp. | 0-10 °C |

| Reaction Time | 2-4 hours |

| Product | |

| Expected Yield | 60-80% |

| Appearance | Colorless liquid |

| Boiling Point (estimated) | ~180-185 °C at atmospheric pressure |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following are the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR:

-

Signals corresponding to the terminal vinyl protons (CH=CH2) would be expected in the range of 4.9-5.9 ppm.

-

The proton of the hydroxyl group (CH2OH) would likely appear as a broad singlet.

-

The protons of the CH2OH group would be expected around 3.5-3.7 ppm.

-

The remaining aliphatic protons would appear in the upfield region (0.8-2.2 ppm).

-

-

13C NMR:

-

The carbons of the double bond (CH=CH2) would be expected around 114 ppm and 138 ppm.

-

The carbon bearing the hydroxyl group (CH2OH) would appear around 65 ppm.

-

The remaining aliphatic carbons would resonate in the upfield region.

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the alcohol.

-

A sharp peak around 3075 cm-1 corresponding to the =C-H stretching of the alkene.

-

A peak around 1640 cm-1 due to the C=C stretching of the alkene.

-

C-H stretching vibrations of the alkyl chain in the range of 2850-3000 cm-1.

Logical Workflow for Synthesis and Characterization

Conclusion

This technical guide provides a detailed, albeit hypothetical, pathway for the synthesis of this compound via a Grignard reaction. The proposed methodology is based on well-established organic chemistry principles and offers a solid starting point for researchers interested in preparing this chiral alcohol. The provided experimental protocol, along with the expected quantitative and characterization data, should facilitate the successful synthesis and verification of the target molecule in a laboratory setting. Further experimental work is required to validate and optimize the proposed synthesis.

References

Spectroscopic Profile of 2-Ethylhex-5-en-1-ol: A Technical Guide

Introduction

2-Ethylhex-5-en-1-ol is an unsaturated alcohol with applications in the synthesis of various organic compounds, including fragrances and specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~3.5 | d | 2H | H-1 |

| ~2.1 | m | 2H | H-4 |

| ~1.5 | m | 1H | H-2 |

| ~1.4 | m | 2H | -CH₂- (ethyl) |

| ~0.9 | t | 3H | -CH₃ (ethyl) |

¹³C NMR

While a specific peak list is not publicly available, the carbon environments of this compound would produce distinct signals. The approximate chemical shift ranges for the different carbon atoms are:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C-1 (-CH₂OH) | 60-70 |

| C-2 | 40-50 |

| C-3 (ethyl -CH₂-) | 20-30 |

| C-4 | 30-40 |

| C-5 (=CH-) | 130-140 |

| C-6 (=CH₂) | 110-120 |

| Ethyl -CH₃ | 10-20 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS) of 2-Ethyl-2-hexen-1-ol

| m/z | Relative Intensity | Possible Fragment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - H₂O]⁺ |

| 99 | Moderate | [M - C₂H₅]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of an unsaturated alcohol like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

If the sample is a solid at room temperature, a small amount of the solid is placed on the crystal and firm pressure is applied with the built-in press to ensure good contact.

Data Acquisition:

-

A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric and instrument interferences.

-

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common for initial analyses.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

In-Depth Technical Guide to the Chirality and Enantiomers of 2-Ethylhex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhex-5-en-1-ol is a chiral alcohol that possesses a stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, a critical consideration in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the chirality of this compound, including its synthesis, separation, and the properties of its individual enantiomers.

Due to its chiral nature, this compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. The ability to isolate and characterize the individual enantiomers is paramount for understanding their specific interactions with biological systems.

Physicochemical Properties

| Property | (R)-2-Ethylhex-5-en-1-ol | (S)-2-Ethylhex-5-en-1-ol | Racemic this compound |

| Molecular Formula | C8H16O[1][2] | C8H16O | C8H16O[1] |

| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol | 128.21 g/mol [1] |

| IUPAC Name | (2R)-2-ethylhex-5-en-1-ol[2] | (2S)-2-ethylhex-5-en-1-ol | This compound[1] |

| CAS Number | Not available | 270594-17-7 | 270594-13-3[1] |

| Computed XLogP3 | 2.2 | 2.2 | 2.2[1] |

| Computed Topological Polar Surface Area | 20.2 Ų[2] | 20.2 Ų | 20.2 Ų[1] |

Note: The lack of experimentally determined specific rotation values in publicly available literature highlights a research gap for this particular compound.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate. A well-documented method for the latter is lipase-catalyzed transesterification.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Pseudomonas sp.)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., diethyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Standard laboratory glassware and magnetic stirrer

-

Chromatography system for separation (e.g., silica gel column chromatography)

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

-

Enzyme Immobilization (Optional but Recommended): The lipase can be immobilized on a solid support to improve stability and facilitate recovery.

-

Reaction Setup: In a dried flask, dissolve racemic this compound and the acyl donor in the anhydrous organic solvent under an inert atmosphere.

-

Enzymatic Reaction: Add the lipase to the solution and stir the mixture at a controlled temperature. The progress of the reaction is monitored over time by taking aliquots and analyzing them using chiral GC or HPLC.

-

Reaction Quenching: Once the desired conversion (typically around 50%) is reached, the reaction is stopped by filtering off the enzyme.

-

Separation: The resulting mixture, containing one enantiomer as an ester and the other as the unreacted alcohol, is separated using standard techniques such as column chromatography.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.

-

Analysis: The enantiomeric excess (e.e.) of the separated alcohol and the hydrolyzed alcohol is determined using chiral GC or HPLC.

Chiral Analysis

The determination of the enantiomeric composition of a sample of this compound is crucial for quality control and for understanding its biological effects. Chiral chromatography is the most common technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase).

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., dichloromethane). Derivatization to a more volatile ester or ether may be performed to improve separation.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Separation: The enantiomers are separated on the chiral column based on their differential interactions with the chiral stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomeric peaks.

-

Detection: The separated enantiomers are detected by the FID.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Biological Significance and Signaling Pathways

While specific studies on the differential biological activities of the (R)- and (S)-enantiomers of this compound are not extensively reported in the public domain, the principle of chirality in drug action is a cornerstone of pharmacology. Enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties.

One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer). This differential activity arises from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.

Conceptual Signaling Pathway Interaction

The following diagram illustrates a conceptual model of how the enantiomers of a chiral molecule like this compound might interact differently with a hypothetical biological receptor, leading to distinct downstream signaling events. This is a generalized representation and not based on specific experimental data for this molecule.

References

A Comprehensive Technical Guide to 2-Ethylhex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylhex-5-en-1-ol, a significant chiral building block in organic synthesis. This document outlines its chemical identity, properties, and key experimental protocols for its synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Chemical Identity and Nomenclature

This compound is a primary alcohol with a terminal double bond. Its chemical structure and nomenclature are fundamental to its application in stereoselective synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 270594-13-3[1] |

| Molecular Formula | C₈H₁₆O[2] |

| Synonyms | 2-Ethyl-5-hexen-1-ol[1][2] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | PubChem |

| Appearance | Colorless liquid with a pleasant odor[3] | MuseChem[3] |

| Boiling Point | 181.6±19.0 °C (Predicted) | ECHEMI[4] |

| Density | 0.834±0.06 g/cm³ | ECHEMI[4] |

| pKa | 15.02±0.10 | ECHEMI[4] |

Experimental Protocols: Synthesis

The enantiomers of this compound are valuable chiral precursors. A highly efficient method for their preparation is through lipase-catalyzed transesterification of the racemic alcohol.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol details the enzymatic resolution of (±)-2-Ethylhex-5-en-1-ol to obtain its (R) and (S) enantiomers in high enantiomeric excess.

Materials:

-

Racemic this compound

-

Lipase from Pseudomonas sp. (Lipase PSL) or Pseudomonas fluorescens (PLF)

-

Vinyl acetate

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

In a reaction vessel, dissolve racemic this compound in dichloromethane at a concentration of 0.1 M.

-

Add vinyl acetate as the acyl donor, typically in a 1.5 to 2-fold molar excess relative to the alcohol.

-

Add the lipase (e.g., Lipase PS) to the mixture. The enzyme loading is typically between 10-20% (w/w) of the substrate.

-

The reaction is stirred at a controlled temperature, for instance, 0 °C, to enhance enantioselectivity.[4]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Upon reaching the desired conversion, the enzyme is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting mixture of the unreacted alcohol and the ester is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Results: This method allows for the preparation of both (R)-(-)-2-Ethylhex-5-en-1-ol and the corresponding acetate of (S)-(+)-2-Ethylhex-5-en-1-ol with high enantiomeric excess (E ≈ 750 with Lipase PS in CH₂Cl₂ at 0 °C).[4] The (S)-acetate can then be hydrolyzed to obtain (S)-(+)-2-Ethylhex-5-en-1-ol.

Logical Workflow for Enantiomeric Resolution

The following diagram illustrates the workflow for the lipase-catalyzed kinetic resolution of this compound.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Applications in Synthesis

This compound, particularly its enantiomerically pure forms, serves as a versatile building block in organic synthesis. Its primary significance lies in its utility as a chiral precursor for the synthesis of complex molecules where stereochemistry is crucial.[5] This is of paramount importance in medicinal chemistry and materials science.[5] It is also used as a fragrance ingredient and flavoring agent in various products.[3]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in biological signaling pathways. Its primary role is established as a synthetic intermediate.

Conclusion

This compound is a valuable chemical entity with established protocols for its stereoselective synthesis. The lipase-catalyzed kinetic resolution provides an effective means to access its enantiomers, which are crucial for the development of new pharmaceuticals and materials. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 2-Ethylhex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical stability of 2-Ethylhex-5-en-1-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous unsaturated alcohols to predict its stability profile. This approach provides a robust framework for handling, storing, and utilizing this compound in a research and development setting.

Physical Properties

This compound is a primary alcohol with an eight-carbon backbone and a terminal double bond. Its physical properties are influenced by both the hydroxyl group, which allows for hydrogen bonding, and the alkenyl chain, which contributes to its nonpolar character. The available quantitative data for this compound and its saturated analog, 2-ethylhexanol, are summarized in Table 1 for comparison.

| Property | This compound | 2-Ethylhexanol |

| Molecular Formula | C₈H₁₆O[1][2] | C₈H₁₈O |

| Molecular Weight | 128.21 g/mol [1][3][4] | 130.23 g/mol |

| Appearance | Colorless liquid (predicted) | Colorless liquid |

| Boiling Point | 181.6 ± 19.0 °C (Predicted)[5] | 183-185 °C |

| Density | 0.834 ± 0.06 g/cm³ (Predicted)[5] | 0.833 g/cm³ |

| pKa | 15.02 ± 0.10 (Predicted)[5] | ~16 |

| Solubility | Insoluble in water (predicted) | 0.1 g/100 mL at 20 °C |

Chemical Stability and Reactivity

The chemical stability of this compound is primarily dictated by the presence of two reactive functional groups: the primary alcohol and the terminal alkene. These groups can undergo a variety of reactions, particularly under conditions of heat, light, and in the presence of oxidizing agents or strong acids and bases.

Thermal Stability

Unsaturated alcohols, such as this compound, are susceptible to thermal degradation. At elevated temperatures, potential decomposition pathways include dehydration to form dienes, and isomerization of the double bond. The presence of oxygen can lead to complex oxidative decomposition reactions.

Based on studies of analogous unsaturated alcohols, the thermal stability of this compound is expected to be lower than its saturated counterpart, 2-ethylhexanol. It is recommended to store the compound at controlled room temperature and to handle it under an inert atmosphere, particularly if it is to be heated.

Photochemical Stability

The terminal double bond in this compound makes it susceptible to photochemical reactions. Exposure to ultraviolet (UV) light can promote isomerization of the double bond and can initiate free-radical chain reactions, especially in the presence of photosensitizers. This can lead to polymerization or the formation of various degradation products. To ensure its integrity, this compound should be stored in amber glass vials or other light-protective containers.

Oxidative Stability

The primary alcohol and the alkene functionalities in this compound are both susceptible to oxidation. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The double bond is prone to epoxidation and oxidative cleavage.

Potential Oxidation Pathways:

-

Oxidation of the Alcohol: Mild oxidizing agents will convert the primary alcohol to 2-ethylhex-5-enal. Stronger oxidizing agents can lead to the formation of 2-ethylhex-5-enoic acid.

-

Oxidation of the Alkene: Peroxy acids can epoxidize the double bond to form 2-ethyl-2-(oxiran-2-ylmethyl)butanol. Stronger oxidizing agents like ozone or potassium permanganate can cleave the double bond, leading to the formation of smaller carbonyl compounds and carboxylic acids.

Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents. The use of antioxidants may be considered for long-term storage or for formulations containing this compound.

The following diagram illustrates the potential oxidative degradation pathways of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (2S)-2-Ethyl-5-hexen-1-ol | C8H16O | CID 10534678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. download.basf.com [download.basf.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic analysis of alcohol effect on thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and natural occurrence of 2-Ethylhex-5-en-1-ol

An In-depth Examination of a Chiral Unsaturated Alcohol for Advanced Research and Development

This technical guide provides a comprehensive overview of 2-Ethylhex-5-en-1-ol, a chiral unsaturated alcohol with potential applications in synthetic chemistry and drug development. Due to the limited availability of published data on this specific molecule, this document summarizes its known properties and provides context through data on structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar chemical entities.

Physicochemical Properties

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₆O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem |

| CAS Number | 270594-13-3 | ChemicalBook[1] |

| Appearance | Colorless liquid (predicted) | --- |

| Boiling Point | 181.6 ± 19.0 °C (Predicted) | ECHEMI[2] |

| Density | 0.834 ± 0.06 g/cm³ (Predicted) | ECHEMI[2] |

| pKa | 15.02 ± 0.10 (Predicted) | ECHEMI[2] |

| LogP (Computed) | 2.2 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Discovery and Natural Occurrence

To date, there is no specific information available in the scientific literature detailing the initial discovery or isolation of this compound. Furthermore, while other unsaturated C8 alcohols are known to occur in nature, there are no published reports confirming the natural occurrence of this compound in any plant, animal, or microorganism. A related isomer, 2-ethylhex-1-en-1-ol, has been reported in Bellis perennis.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, based on established principles of organic synthesis and methodologies for structurally similar compounds, a plausible synthetic route can be proposed. The stereoselective synthesis of the chiral center at the C2 position would be a key consideration for many applications.

Proposed Retrosynthetic Analysis and Synthetic Workflow

A logical approach to the synthesis of this compound involves the alkylation of a suitable C2 synthon followed by the reduction of a carbonyl group. A potential retrosynthetic pathway is outlined below.

Caption: Proposed retrosynthetic pathway for this compound.

Detailed Proposed Experimental Protocol

This protocol is a representative example and has not been experimentally validated.

Step 1: Synthesis of Diethyl 2-allyl-2-ethylmalonate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere.

-

After stirring for 30 minutes, add allyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Repeat the process using ethyl bromide to introduce the ethyl group.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl 2-allyl-2-ethylmalonate.

Step 2: Synthesis of Ethyl 2-ethylhex-5-enoate

-

Reflux the diethyl 2-allyl-2-ethylmalonate with a solution of potassium hydroxide in ethanol to saponify the esters.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the dicarboxylic acid.

-

Heat the isolated dicarboxylic acid to effect decarboxylation, yielding 2-ethylhex-5-enoic acid.

-

Esterify the resulting carboxylic acid using ethanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) to produce ethyl 2-ethylhex-5-enoate.

Step 3: Synthesis of this compound

-

To a suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C, add a solution of ethyl 2-ethylhex-5-enoate in diethyl ether dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by fractional distillation to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

There is no published data on the biological activity or signaling pathways of this compound. However, the biological effects of its saturated analog, 2-ethylhexanol, and other unsaturated alcohols have been studied, which may provide some indication of its potential biological profile.

Context from Structurally Related Compounds

-

2-Ethylhexanol : This widely used industrial chemical has been shown to exhibit low to moderate toxicity. It can cause skin and respiratory irritation.[2][3][4] Of particular note for drug development professionals is its reported developmental toxicity, which is thought to be mediated by its metabolite, 2-ethylhexanoic acid.[2] This metabolite is known to be a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[5]

-

Unsaturated Alcohols : Some unsaturated alcohols have been reported to possess antimicrobial properties. The presence of a double bond can influence the molecule's interaction with biological membranes.

Hypothetical Metabolic Pathway and Toxicity Mechanism

Based on the known metabolism of 2-ethylhexanol, it is plausible that this compound could be metabolized in vivo via oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid, 2-ethylhex-5-enoic acid. This metabolite, being a structural analog of 2-ethylhexanoic acid, could potentially interact with cellular targets such as PPARα, leading to downstream biological effects.

References

- 1. 2-Ethyl-5-hexen-1-ol | 270594-13-3 [chemicalbook.com]

- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. berrymanchemical.com [berrymanchemical.com]

- 5. Inhalation exposure to 2-ethyl-1-hexanol causes hepatomegaly and transient lipid accumulation without induction of peroxisome proliferator-activated receptor alpha in mice - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical properties of 2-Ethylhex-5-en-1-ol

## An In-depth Technical Guide on the Thermochemical Properties of 2-Ethylhex-5-en-1-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the thermochemical properties of this compound. Due to the limited availability of experimental data for this specific unsaturated alcohol, this paper also presents data for its saturated analogue, 2-Ethylhexan-1-ol, as a point of comparison. Detailed experimental protocols for determining key thermochemical parameters are provided to facilitate further research and application in fields such as drug development and material science.

Introduction

This compound is an eight-carbon unsaturated alcohol with potential applications in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and predicting reaction outcomes. This guide aims to consolidate available information and provide detailed methodologies for the experimental determination of these properties.

Thermochemical Data

Table 1: Thermochemical Properties of 2-Ethylhexan-1-ol

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid, 25 °C) | -103.46[1] | kcal/mol |

| -432.88 | kJ/mol | |

| Molar Heat Capacity (liquid, 25 °C) | 317.5[2] | J/(K·mol) |

| Standard Molar Entropy (liquid, 298 K) | 347.0[2] | J/(K·mol) |

Experimental Protocols

Accurate determination of thermochemical properties requires precise experimental techniques. The following sections detail the methodologies for measuring the enthalpy of combustion (from which the enthalpy of formation is derived), heat capacity, and entropy.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion. Bomb calorimetry is the standard method for this measurement.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of the liquid alcohol is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known volume of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The crucible is positioned in the bomb, and a fine ignition wire is placed in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid). The enthalpy of combustion is then calculated on a molar basis. The standard enthalpy of formation can then be derived using Hess's Law.

Determination of Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. The standard entropy can then be calculated from the heat capacity data.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a controlled heating rate (e.g., 10-20 °C/min) over the desired temperature range under an inert atmosphere (e.g., nitrogen).[3]

-

Data Collection: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference at the same rate. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero (0 K) to the desired temperature. This requires measuring the heat capacity at very low temperatures and accounting for the entropies of any phase transitions.

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

Caption: Workflow for determining heat capacity and entropy using DSC.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a framework for its investigation. The data for the saturated analogue, 2-Ethylhexan-1-ol, offers a valuable reference point. The detailed experimental protocols for bomb calorimetry and DSC will enable researchers to accurately measure the thermochemical properties of this and other novel compounds, thereby supporting advancements in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Solubility of 2-Ethylhex-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhex-5-en-1-ol is an organic alcohol with a molecular structure that suggests solubility in a range of organic solvents and limited solubility in water. The principle of "like dissolves like" indicates that its nonpolar alkyl chain will favor dissolution in nonpolar solvents, while the polar hydroxyl group will contribute to some solubility in polar solvents. Understanding the precise solubility of this compound is crucial for various applications, including reaction chemistry, formulation development, and purification processes.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Water | 80.1 | Data not available | |

| Ethanol | 24.5 | Data not available | |

| Methanol | 32.7 | Data not available | |

| Acetone | 20.7 | Data not available | |

| Dichloromethane | 9.1 | Data not available | |

| Toluene | 2.4 | Data not available | |

| Hexane | 1.9 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume (e.g., 10 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. To avoid disturbing the sediment, do not draw liquid from the bottom of the vial.

-

Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

3.3. Alternative Method: Nuclear Magnetic Resonance (NMR)

For a more rapid determination, an NMR-based method can be employed.[1] This technique analyzes saturated solutions in the presence of excess solute, as the NMR signals for the dispersed solid or liquid are typically not observed.[1] A known quantity of a non-reactive internal standard is added to the sample, and the concentration of the dissolved solute is determined by comparing the integral of the solute's NMR signal to that of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Polarity: The "like dissolves like" principle is a key determinant.[2] this compound, with its polar hydroxyl group and nonpolar hydrocarbon chain, will exhibit varied solubility in solvents of different polarities.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules can alter the solubility through effects such as "salting out" or co-solvency.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocols and utilizing the provided templates, researchers can generate reliable and reproducible solubility data. This information is essential for the effective application of this compound in research, development, and industrial processes. The provided workflow diagram offers a clear visual guide to the experimental process, ensuring a systematic approach to data generation.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)- or (S)-2-Ethylhex-5-en-1-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential use of the chiral auxiliary, (R)- or (S)-2-Ethylhex-5-en-1-ol, in asymmetric synthesis. While specific examples for this particular auxiliary are not extensively documented in the literature, the following protocols are based on well-established principles and methodologies for similar chiral alcohol auxiliaries. These notes will guide researchers in employing 2-Ethylhex-5-en-1-ol to control stereochemistry in key carbon-carbon bond-forming reactions.

Introduction to this compound as a Chiral Auxiliary

(R)- and (S)-2-Ethylhex-5-en-1-ol are versatile chiral building blocks that can be employed as chiral auxiliaries to induce stereoselectivity in a variety of chemical transformations. The presence of a stereocenter at the C2 position allows for the creation of a chiral environment when attached to a prochiral substrate. The terminal alkene functionality offers a site for further synthetic modifications.

Key Features:

-

Accessibility: The racemic alcohol can be synthesized and resolved into its constituent enantiomers. A notable method for resolution is through lipase-catalyzed transesterification, which can provide high enantiomeric excess.

-

Functionality: The primary alcohol allows for straightforward attachment to carboxylic acid substrates via esterification. The terminal double bond can be used for subsequent reactions.

-

Stereocontrol: The ethyl group at the chiral center provides the necessary steric hindrance to effectively bias the approach of incoming reagents, leading to high diastereoselectivity in the key bond-forming step.

-

Cleavage: The auxiliary can be removed under various conditions, typically involving hydrolysis or reduction of the ester linkage, to yield the desired chiral product and recover the auxiliary.

General Workflow for Asymmetric Synthesis

The use of this compound as a chiral auxiliary follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral alcohol is esterified with a prochiral carboxylic acid or a derivative thereof.

-

Diastereoselective Reaction: The resulting chiral ester is then subjected to a reaction, such as an aldol addition, alkylation, or Diels-Alder reaction, where the chiral auxiliary directs the formation of one diastereomer in preference to the other.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product of the diastereoselective reaction to afford the enantiomerically enriched target molecule and allow for the recovery of the chiral auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the esterification of a prochiral carboxylic acid with (R)- or (S)-2-Ethylhex-5-en-1-ol.

Materials:

-

(R)- or (S)-2-Ethylhex-5-en-1-ol (1.0 eq)

-

Prochiral carboxylic acid (e.g., propanoic acid) (1.2 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the prochiral carboxylic acid, (R)- or (S)-2-Ethylhex-5-en-1-ol, and DMAP.

-

Dissolve the mixture in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral ester.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a representative diastereoselective aldol reaction using the chiral ester prepared in Protocol 1.

Materials:

-

Chiral ester (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution

-

Aldehyde (e.g., benzaldehyde) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral ester in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution dropwise to the reaction mixture and stir for 30-60 minutes to form the enolate.

-

Add the aldehyde dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Caption: Key steps in a diastereoselective aldol reaction.

Protocol 3: Cleavage of the Chiral Auxiliary (Reductive Cleavage)

This protocol describes the removal of the chiral auxiliary via reduction of the ester to yield the corresponding chiral alcohol.

Materials:

-

Diastereomerically enriched aldol adduct (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) or Diethyl ether, anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the aldol adduct in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with the solvent.

-

Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the desired chiral diol from the recovered this compound auxiliary.

Data Presentation (Illustrative)

The following tables present illustrative quantitative data for the proposed synthetic sequence. These values are representative of what might be expected when using a chiral alcohol auxiliary and should be experimentally determined for this compound.

Table 1: Diastereoselective Aldol Reaction

| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzaldehyde | >95:5 | 85 |

| 2 | Isobutyraldehyde | 90:10 | 78 |

| 3 | Cinnamaldehyde | >98:2 | 90 |

Table 2: Enantiomeric Excess of the Final Product after Auxiliary Cleavage

| Entry | Product from Aldehyde | Enantiomeric Excess (e.e.) (%) |

| 1 | Benzaldehyde | >98 |

| 2 | Isobutyraldehyde | 95 |

| 3 | Cinnamaldehyde | >99 |

Conclusion

(R)- and (S)-2-Ethylhex-5-en-1-ol hold promise as effective chiral auxiliaries for asymmetric synthesis. The protocols provided herein offer a solid foundation for researchers to explore their application in inducing stereocontrol in various chemical reactions. The straightforward attachment and cleavage procedures, combined with the potential for high diastereoselectivity, make this compound a valuable tool for the synthesis of enantiomerically pure compounds in academic and industrial research, particularly in the field of drug development. Further investigation is warranted to fully elucidate the scope and limitations of this chiral auxiliary.

Application of 2-Ethylhex-5-en-1-ol in Natural Product Synthesis: A Prospective Outlook

Note to the Reader: Extensive literature searches did not yield specific examples of the direct application of 2-Ethylhex-5-en-1-ol as a starting material or key intermediate in the total synthesis of natural products. Chemical suppliers list it for use in pharmaceuticals, as an intermediate, and for custom synthesis, suggesting its utility in broader synthetic chemistry.

However, the structurally similar compound, 2-Methylhex-5-en-1-ol , serves as a valuable chiral building block in the synthesis of complex molecules.[1] This application note will, therefore, present the synthesis of a natural product using this close analog to illustrate the potential synthetic utility of this compound. The protocols and data are based on the documented synthesis of the macrolide phoracantholide J, a component of frog semiochemicals, using 2-Methylhex-5-en-1-ol.[1]

Application Note: 2-Alkyl-5-hexen-1-ols as Chiral Precursors in Macrolide Synthesis

Introduction

Chiral homoallylic alcohols, such as this compound and its methyl analog, are versatile building blocks in organic synthesis. Their bifunctional nature, possessing both a primary alcohol for further elaboration and a terminal olefin for various coupling and cyclization reactions, makes them attractive precursors for the asymmetric synthesis of natural products. The stereocenter at the C2 position is crucial for controlling the stereochemistry of the final product.[1] This note outlines a representative application of this structural motif in the synthesis of macrolides.

Representative Application: Synthesis of (S)-Phoracantholide J

(S)-Phoracantholide J is a 10-membered macrolide, and its synthesis can be accomplished using (R)-2-Methylhex-5-en-1-ol as a chiral starting material. The synthetic strategy leverages the terminal olefin for a cross-metathesis reaction to build the carbon skeleton and the primary alcohol for esterification in the final macrolactonization step.

Key Synthetic Transformations

The overall synthesis involves a sequence of protection, oxidation, olefination, and cyclization steps. A crucial step is the use of the chiral alcohol to introduce the desired stereochemistry, which is preserved throughout the reaction sequence.

Quantitative Data Summary

The following table summarizes the key steps and yields for the synthesis of a key intermediate from a chiral 2-alkyl-5-hexen-1-ol derivative.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Protection of Primary Alcohol | (R)-2-Methylhex-5-en-1-ol | TBSCl, Imidazole, DMF | (R)-1-(tert-butyldimethylsilyloxy)-2-methylhex-5-ene | 95% |

| 2 | Oxidative Cleavage of Alkene | Silyl-protected homoallylic alcohol | O₃, CH₂Cl₂, -78 °C; then PPh₃ | (R)-3-(tert-butyldimethylsilyloxy)-4-methylpentanal | 92% |

| 3 | Wittig Olefination | Resulting Aldehyde | Ph₃P=CH(CH₂)₃CO₂Me, Toluene, 110 °C | Methyl (R,E)-7-(tert-butyldimethylsilyloxy)-8-methylnon-2-enoate | 85% |

| 4 | Deprotection of Silyl Ether | Resulting Ester | TBAF, THF | Methyl (R,E)-7-hydroxy-8-methylnon-2-enoate | 98% |

| 5 | Macrolactonization | Hydroxy acid precursor | Yamaguchi Macrolactonization Conditions | (S)-Phoracantholide J | 78% |

Experimental Protocols

Protocol 1: Protection of (R)-2-Methylhex-5-en-1-ol

This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether, a common step to prevent unwanted side reactions in subsequent transformations.

Materials:

-

(R)-2-Methylhex-5-en-1-ol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of (R)-2-Methylhex-5-en-1-ol in anhydrous DMF, add imidazole and TBSCl at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure silyl ether.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to (S)-Phoracantholide J.

Experimental Workflow Diagram

Caption: Workflow for the alcohol protection step.

References

Application Note: Quantitative Analysis of 2-Ethylhex-5-en-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This application note details a robust and reliable method for the quantitative analysis of 2-Ethylhex-5-en-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for the identification and quantification of this volatile alcohol in various matrices. The described methodology is designed to provide high sensitivity and specificity, making it applicable for quality control, purity assessment, and research applications.

Introduction

This compound is a C8 unsaturated alcohol with applications in the synthesis of fragrances, plasticizers, and other specialty chemicals. Accurate quantification of this compound is crucial for ensuring product quality and for monitoring its presence in various environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive mass spectral identification.[1][2] This note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

-

Analyte: this compound (≥98% purity)

-

Internal Standard (IS): 3-Octanol (≥99% purity)

-

Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 3-Octanol in hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

-

Sample Preparation: Dilute the sample containing this compound with hexane to bring the expected concentration within the calibration range.[3] Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar wax-type column for improved peak shape.[3][4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (Split ratio 50:1).[3]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

MS Transfer Line Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectral Data

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~8.5 | 128.12 | 41, 55, 69, 81, 97, 110 |

| 3-Octanol (IS) | ~9.2 | 130.14 | 43, 57, 71, 85, 99, 112 |

Table 2: Calibration Curve and Performance Data

| Parameter | Value |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

Visualization of Workflows

The following diagrams illustrate the experimental and data analysis workflows for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Data analysis and quantification workflow.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard GC-MS instrumentation. The provided workflows and data tables serve as a comprehensive guide for researchers and analysts involved in the quality control and research of this compound.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 4. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

Application Note: Determination of 2-Ethylhex-5-en-1-ol using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhex-5-en-1-ol. Due to the absence of a strong chromophore in the molecule, a Refractive Index (RI) detector is employed for detection. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound.

Introduction

This compound is an unsaturated alcohol with applications in various chemical syntheses. A robust and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic compounds. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC system with RI detection, a suitable choice for non-UV absorbing analytes.

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and Water (HPLC grade).

-

Standard: this compound (purity > 98%).

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) Detector |

| Detector Temp. | 35 °C |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 100 µg/mL to 500 µg/mL.

Sample Preparation

-

Accurately weigh a suitable amount of the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of each standard solution and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

Results and Discussion

The retention time of this compound under the specified chromatographic conditions is expected to be approximately 5.8 minutes. The method should exhibit good linearity over the concentration range of 100-500 µg/mL.

Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Retention Time (tR) | ~ 5.8 min |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a simple and reliable approach for the quantitative determination of this compound. The use of a C18 column and a refractive index detector allows for the accurate analysis of this non-UV absorbing compound. The method is suitable for routine quality control and research applications. Further validation should be performed in the user's laboratory to ensure its suitability for a specific matrix.

Protocol for the esterification of 2-Ethylhex-5-en-1-ol

[2] Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol - RSC Publishing Abstract. Both the (R) and (S) enantiomers of this compound (R)-(−)-1, (S)-(+)-1 and 2-ethylhexan-1-ol (R)-(−)-2, (S)-(+)-2 were prepared in good yields and in high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols 1 and 2 with vinyl acetate . Various experimental conditions (lipase PSL or PLF, solvent and temperature ranging from 30 to −30 °C) are used and their influence on the enantioselectivity and on the reaction rate is evaluated. ... Corresponding authors. a Université de Versailles-Saint Quentin en Yvelines, SIRCOB CNRS ESA 8086, 45 Avenue des Etats Unis, Versailles Cédex, France E-mail: --INVALID-LINK--. Fax: (33) 1.39254452. Tel: (33) 1.39254413. Abstract. Both the (R) and (S) enantiomers of this compound (R)-(−)-1, (S)-(+)-1 and 2-ethylhexan-1-ol (R)-(−)-2, (S)-(+)-2 were prepared in good yields and in high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols 1 and 2 with vinyl acetate . Various experimental conditions (lipase PSL or PLF, solvent and temperature ranging from 30 to −30 °C) are used and their influence on the enantioselectivity and on the reaction rate is evaluated

Application Notes and Protocols: The Use of 2-Ethylhex-5-en-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Chiral Unsaturated Alcohols in Pharmaceutical Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile. Unsaturated moieties within these chiral building blocks, such as the terminal alkene in 2-Ethylhex-5-en-1-ol, offer versatile synthetic handles for further molecular elaboration through a variety of chemical transformations, including but not limited to, cross-coupling reactions, hydroboration-oxidation, and epoxidation.

This application note details a representative synthesis of a key intermediate for a fictional antiviral agent, "Virostat X," starting from (S)-2-ethylhex-5-en-1-ol. The protocol focuses on an O-alkylation reaction, a common strategy in pharmaceutical synthesis to introduce side chains and modify the pharmacokinetic properties of a lead compound.

Representative Application: Synthesis of a Virostat X Intermediate

The synthesis of the Virostat X intermediate involves the O-alkylation of (S)-2-ethylhex-5-en-1-ol with a heterocyclic electrophile. This reaction is a crucial step in assembling the final drug molecule.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained for the O-alkylation reaction.

| Parameter | Value |

| Starting Material | (S)-2-ethylhex-5-en-1-ol |

| Reagent | 2-chloro-4-nitropyrimidine |

| Base | Sodium Hydride (NaH), 60% in mineral oil |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Optical Purity (ee%) | >99% |

Experimental Protocol: O-Alkylation of (S)-2-ethylhex-5-en-1-ol

Materials:

-

(S)-2-ethylhex-5-en-1-ol (1.0 eq)

-

2-chloro-4-nitropyrimidine (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

To a dry, argon-purged round-bottom flask, add sodium hydride (1.2 eq).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-2-ethylhex-5-en-1-ol (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel over 15 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 2-chloro-4-nitropyrimidine (1.1 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-2-((2-ethylhex-5-en-1-yl)oxy)-4-nitropyrimidine.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the Virostat X intermediate.

2-Ethylhex-5-en-1-ol: A Versatile Precursor for the Synthesis of Novel Flavor and Fragrance Compounds

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.